Home > Products > Screening Compounds P48995 > N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide
N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide - 2034309-24-3

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide

Catalog Number: EVT-2843368
CAS Number: 2034309-24-3
Molecular Formula: C13H17N5O5S
Molecular Weight: 355.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 2-amino-5- {2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazole (1) []

  • Compound Description: This compound served as a starting point in a study focusing on synthesizing and evaluating the anticonvulsant activity of various heterocyclic compounds, including oxadiazoles. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring system with N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide. This suggests a potential structural basis for anticonvulsant activity within this chemical class. []

2. 1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-urea (2) []

  • Compound Description: This compound, derived from compound 1, was also investigated for its anticonvulsant properties. []
  • Relevance: Similar to compound 1, this compound shares the 1,3,4-oxadiazole ring system with N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide, strengthening the potential relevance of this moiety for anticonvulsant activity. []

3. N-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-hydrazine carboxamide (3) []

  • Compound Description: This compound, another derivative of compound 1, was included in the same study to further explore the structure-activity relationship of oxadiazoles for anticonvulsant activity. []
  • Relevance: This compound shares the 1,3,4-oxadiazole ring system with N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide, adding further evidence to the potential significance of this structure for anticonvulsant effects. []

4. N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-(4-substituted benzaldehyde)-semicarbazones (4a-f) []

  • Compound Description: This series of compounds, derived from compound 1, explored the effects of varying substitutions on the benzaldehyde moiety on anticonvulsant activity. []
  • Relevance: These compounds, with their shared 1,3,4-oxadiazole core with N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide, highlight the potential for modulating biological activity through modifications around this central ring system. []

5. N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl)ethanone]-semicarbazones (5a-d) []

  • Compound Description: This series of compounds, also derived from compound 1, further investigated the impact of substitutions, this time on a phenylethanone moiety, on anticonvulsant activity. []
  • Relevance: The presence of the 1,3,4-oxadiazole ring system, also found in N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide, in these compounds emphasizes the potential of this scaffold for developing compounds with therapeutic potential. []

6. N1-(5-{2-[(2,6-dichlorophenyl)amino]benzyl}-1,3,4-oxadiazol-2-yl)-N4-[1-(4-substituted phenyl)(phenyl)methanone]-semicarbazones (6a-d) []

  • Compound Description: This series represents another group of compounds derived from compound 1, systematically exploring the impact of various substitutions on a diphenylmethanone moiety on anticonvulsant activity. []
  • Relevance: The shared 1,3,4-oxadiazole core between these compounds and N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide further supports the notion that this structural feature may be a key element for conferring biological activity within this chemical class. []

7. 7-alkoxy-triazolo-[3,4-b]benzo[d]thiazoles (7a-u) []

  • Compound Description: This series of triazolo-benzothiazoles was synthesized and evaluated for their anticonvulsant activity, with several displaying promising results. []
  • Relevance: While structurally distinct from N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide, the shared focus on heterocyclic systems with potential anticonvulsant activity highlights the exploration of diverse chemical scaffolds for therapeutic applications. []

8. 2-(1H-Benzotriazol-1-yl)-N'-[substituted]acetohydrazides (8a-j) []

  • Compound Description: This series of benzotriazole derivatives was designed and synthesized to investigate their potential as anticonvulsant agents, with some showing promising activity. []
  • Relevance: While structurally different from N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide, the shared emphasis on exploring heterocyclic compounds for their anticonvulsant potential underscores the importance of exploring diverse chemical space for new drug discovery. []

9. 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines (9a-n) []

  • Compound Description: This series of fused triazolo-thiadiazines was designed, synthesized, and evaluated for their anticonvulsant activity, with some showing promising results. []
  • Relevance: Despite their structural differences from N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide, the shared focus on exploring heterocyclic systems for their anticonvulsant potential emphasizes the importance of exploring diverse chemical space for new drug discovery. []

10. 2-Amino-1,3-benzothiazoles (10a-c) []

  • Compound Description: These benzothiazole derivatives were part of a study exploring the anticonvulsant activity of benzothiazole sulfonamides. []
  • Relevance: While structurally distinct from N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide, the shared interest in heterocyclic systems for their anticonvulsant potential highlights the exploration of diverse chemical scaffolds for therapeutic applications. []

11. 6-Sulfamido-1,3-benzothiazo-2-yl-thiosemicarbazides (11a-c) []

  • Compound Description: This series of benzothiazole derivatives, containing a sulfonamide moiety, was investigated for anticonvulsant activity. []
  • Relevance: The presence of the sulfonamide group in these compounds, also found in N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide, suggests a potential shared mechanism of action or pharmacophore for anticonvulsant activity. []

12. N-[(1,3-benzothiazole-2-ylamino)(imino)methyl]-nitro-benzene sulfonamides (12a-b) []

  • Compound Description: These benzothiazole derivatives, containing both a sulfonamide and a nitrobenzene moiety, were studied for their anticonvulsant activity. []
  • Relevance: Similar to compound 11, the presence of the sulfonamide group in these compounds, also present in N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide, suggests a potential shared mechanism of action or pharmacophore for anticonvulsant activity. []

13. N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide (1; GR127935) []

  • Compound Description: This compound, also known as GR127935, served as a lead compound in a study exploring new selective and potent 5-HT1B/1D receptor antagonists. []
  • Relevance: GR127935 shares the 1,2,4-oxadiazole ring system with N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide. While their biological targets differ, this shared moiety highlights the versatility of the oxadiazole scaffold in medicinal chemistry. []

14. 2-[5-[3-(4-methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indol-3-yl]ethanamine (L694247) []

  • Compound Description: L694247 was investigated as a potential 5-HT1B/1D receptor ligand in a study focusing on assessing the efficacy of various ligands using a [35S]GTPγS binding assay. []
  • Relevance: Similar to GR127935, L694247 shares the 1,2,4-oxadiazole ring system with N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide, further illustrating the relevance of this scaffold in designing compounds targeting various biological targets. []

Properties

CAS Number

2034309-24-3

Product Name

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide

IUPAC Name

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-sulfonamide

Molecular Formula

C13H17N5O5S

Molecular Weight

355.37

InChI

InChI=1S/C13H17N5O5S/c19-24(20,18-3-5-21-6-4-18)14-8-12-15-13(17-23-12)10-7-11(22-16-10)9-1-2-9/h7,9,14H,1-6,8H2

InChI Key

XBRNZFFYVHKWIR-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNS(=O)(=O)N4CCOCC4

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.